4-Amino-L-phenylalanine hydrochloride

Catalog No.
S679251
CAS No.
62040-55-5
M.F
C9H12N2O2*HCl
M. Wt
180,09*36,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-L-phenylalanine hydrochloride

CAS Number

62040-55-5

Product Name

4-Amino-L-phenylalanine hydrochloride

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride

Molecular Formula

C9H12N2O2*HCl

Molecular Weight

180,09*36,45 g/mole

InChI

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m0./s1

InChI Key

ISCZSPZLBJLJGO-QRPNPIFTSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl

Synthesis and Characterization

4-APLA is a modified derivative of the natural amino acid L-phenylalanine. Its synthesis has been reported in several scientific publications. Researchers have employed various methods, including diazotization and subsequent coupling reactions []. Additionally, studies have explored the development of enantioselective synthetic routes to obtain pure L-enantiomer of 4-APLA [].

Potential Biological Applications

Several studies have investigated the potential biological activities of 4-APLA. Here are some examples:

  • Antibacterial properties: Some research suggests that 4-APLA may exhibit antibacterial activity against certain strains of bacteria []. However, further investigation is needed to understand the mechanisms of action and potential therapeutic applications.
  • Enzyme inhibition: Studies have explored the potential of 4-APLA to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production []. This finding suggests that 4-APLA might have applications in skin lightening cosmetics.

4-Amino-L-phenylalanine hydrochloride is an amino acid derivative characterized by the presence of an amino group at the para position of the phenyl ring. Its chemical formula is C₉H₁₂N₂O₂·HCl, and it has a molecular weight of approximately 180.207 g/mol . This compound is a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications.

L-DOPA hydrochloride's therapeutic effect in Parkinson's disease relies on its conversion to dopamine in the brain []. Once converted, dopamine helps improve the function of the basal ganglia, a group of brain structures responsible for movement control [].

Typical of amino acids, including:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can donate protons, allowing for zwitterionic forms to exist in solution.
  • Peptide Bond Formation: It can undergo condensation reactions with other amino acids to form peptides and proteins.
  • Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of substituted derivatives.

This compound exhibits several biological activities:

  • Endogenous Metabolite: It is recognized as an endogenous metabolite, playing roles in various metabolic pathways .
  • Potential Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, although detailed mechanisms are still under investigation.
  • Role in Protein Synthesis: As a building block for proteins, it contributes to the synthesis of polypeptides that are crucial for cellular functions.

Several methods have been developed for synthesizing 4-Amino-L-phenylalanine hydrochloride:

  • Reduction of p-Nitrophenylalanine: This method involves reducing the nitro group to an amino group using catalytic hydrogenation.
  • Direct Amination: The introduction of an amino group at the para position of phenylalanine can be achieved through various amination techniques.
  • Chemical Synthesis from Precursors: Starting from simpler amino acids or phenolic compounds, multi-step synthetic routes can yield 4-Amino-L-phenylalanine hydrochloride.

4-Amino-L-phenylalanine hydrochloride has diverse applications:

  • Research: Used extensively in biochemical and pharmacological studies due to its role as a building block in protein synthesis.
  • Pharmaceuticals: Investigated for potential therapeutic applications in neuroprotection and metabolic disorders.
  • Nutraceuticals: Explored for its possible benefits in dietary supplements aimed at enhancing cognitive function.

Interaction studies involving 4-Amino-L-phenylalanine hydrochloride focus on its effects on biological systems:

  • Protein Interactions: Research indicates that it may influence protein folding and stability due to its unique side chain properties.
  • Enzyme Activity Modulation: Studies suggest that this compound may modulate the activity of certain enzymes involved in metabolic pathways.

These interactions highlight its potential as a tool for understanding metabolic processes and developing new therapeutic strategies.

Several compounds exhibit structural or functional similarities to 4-Amino-L-phenylalanine hydrochloride. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
L-PhenylalanineStandard amino acid with no additional amino groupPrecursor to tyrosine; widely used in nutrition
p-Aminobenzoic AcidPara-amino derivative of benzoic acidUsed as a sunscreen agent; involved in folate metabolism
3-Amino-L-tyrosineSimilar structure with an amino group at the meta positionPotentially different biological activities

4-Amino-L-phenylalanine hydrochloride is unique due to its specific para-amino substitution on the phenyl ring, which influences its biological activity and potential applications compared to other similar compounds. Its distinct properties enable targeted research into its neuroprotective effects and roles in metabolism.

Molecular Structure and Configuration

4-Amino-L-phenylalanine hydrochloride is an amino acid derivative characterized by the presence of an amino group at the para position of the phenyl ring [2]. The compound has the molecular formula C₉H₁₂N₂O₂·HCl, representing the hydrochloride salt form of 4-amino-L-phenylalanine [2] [5]. The molecular weight of the hydrochloride salt is 216.66 g/mol, while the free base form has a molecular weight of 180.207 g/mol [2] [30].

The structural framework consists of a central alpha-amino acid backbone with a phenyl ring substituent containing an additional amino group at the para position [30]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride [2] [35]. The Simplified Molecular Input Line Entry System representation is NC@@HC(O)=O, with the hydrochloride salt form represented as Cl.NC@@HC(O)=O [2] [35].

The International Chemical Identifier key for the hydrochloride salt is ISCZSPZLBJLJGO-QRPNPIFTSA-N, while the free base form has the key CMUHFUGDYMFHEI-QMMMGPOBSA-N [2] [30]. The Chemical Abstracts Service registry number for the hydrochloride salt is 62040-55-5, distinguishing it from the free base form which has the registry number 943-80-6 [2] [5].

Stereochemistry and Absolute Configuration

4-Amino-L-phenylalanine hydrochloride exhibits L-configuration at the alpha-carbon center, corresponding to the (S)-absolute configuration according to the Cahn-Ingold-Prelog priority rules [30] [35]. This stereochemical arrangement is consistent with the natural L-amino acid series found in biological systems [30]. The compound possesses one defined stereocenter, located at the alpha-carbon position [30].

The optical activity of the compound is demonstrated by its specific rotation values. For the hydrochloride salt, the specific rotation [α]₂₀/D is reported as +8.7±0.5° when measured at a concentration of 1% in a 4:1 mixture of acetic acid and water [2]. For the hemihydrate form, the specific rotation [α]₂₀/D is -8.5° when measured at a concentration of 2% in water [6]. The free base monohydrate form exhibits a specific rotation of -44° when measured at a concentration of 1.5% in water [12].

The stereochemical integrity of the compound is maintained during salt formation, with the hydrochloride salt preserving the L-configuration of the parent amino acid [2] [5]. This configurational stability is crucial for applications requiring enantiopure materials and biological activity studies [22].

Physical Properties

Melting and Decomposition Points

The melting point of 4-amino-L-phenylalanine hydrochloride varies depending on the hydration state and crystalline form. The hemihydrate form exhibits a melting point range of 247-249°C according to literature values [6]. For the monohydrate form of the free base, the melting point is reported as 240°C [12]. The free base form of 4-amino-L-phenylalanine demonstrates thermal decomposition at 265°C [7].

These thermal properties indicate that the hydrochloride salt formation enhances the thermal stability compared to the free base form [6] [7]. The decomposition temperature suggests that the compound undergoes thermal degradation rather than clean melting, which is characteristic of amino acid derivatives [7] [10].

Density and Solubility Characteristics

The density of 4-amino-L-phenylalanine has been calculated as 1.289±0.06 g/cm³ for the free base form [7]. The hydrochloride salt formation enhances the solubility characteristics compared to the free base [2] [5]. The compound is described as soluble in water, with the hydrochloride salt form showing improved aqueous solubility due to the ionic nature of the salt [2] [5] [39].

The enhanced water solubility of the hydrochloride salt makes it suitable for various biochemical applications and research purposes [2] [3]. The solubility in methanol has been reported as slight, requiring sonication for complete dissolution [7]. The compound also shows solubility in dilute mineral acids and alkaline solutions [10].

Crystalline Properties

4-Amino-L-phenylalanine hydrochloride typically appears as a white to faint beige powder [2]. The free base form is described as an off-white crystalline powder [7]. The monohydrate form appears as white to light gray to light yellow powder or crystals [12]. These color variations are primarily due to different hydration states and crystalline forms rather than impurities [7] [12].

The crystalline structure is influenced by hydrogen bonding patterns involving both the amino acid functional groups and the chloride ion [36]. Studies on amino acid hydrochloride salts indicate that chloride ions are typically bifurcately hydrogen-bonded to neighboring amide groups, forming parallel layers of amino acid molecules and chloride ions [36]. The crystalline properties are also affected by the hydration state, with different hydrated forms showing distinct physical appearances [6] [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-amino-L-phenylalanine hydrochloride. The aromatic protons of the benzene ring typically appear in the characteristic aromatic region between 6.5-7.5 parts per million [33]. The methylene protons adjacent to the aromatic ring show chemical shifts influenced by the aromatic system [33].

The amino acid backbone protons exhibit chemical shifts consistent with alpha-amino acids, with the alpha-proton appearing as a characteristic multiplet [33]. The presence of the para-amino group on the aromatic ring influences the electronic environment and consequently affects the nuclear magnetic resonance chemical shifts [33]. Studies on related phenylalanine derivatives indicate that aromatic substitution patterns significantly impact the spectroscopic properties [27].

Solid-state nuclear magnetic resonance studies on amino acid hydrochloride salts have revealed important structural information about chloride ion environments [40]. For amino acid hydrochlorides, chlorine nuclear magnetic resonance spectroscopy provides unique insights into the local molecular and electronic structure around the chloride ion [40].

Infrared Absorption Patterns

Infrared spectroscopy of 4-amino-L-phenylalanine hydrochloride reveals characteristic absorption bands corresponding to various functional groups. The amino groups exhibit characteristic stretching vibrations in the region around 3300-3500 cm⁻¹ [15]. The carboxylic acid functionality shows carbonyl stretching typically around 1700 cm⁻¹ [15].

Studies on L-phenylalanine derivatives indicate that the aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [15]. The presence of the para-amino substituent introduces additional nitrogen-hydrogen stretching and bending vibrations that can be distinguished from the alpha-amino acid functionality [15].

The formation of the hydrochloride salt influences the infrared spectrum through changes in hydrogen bonding patterns and the protonation state of the amino groups [15]. The zwitterionic nature of the amino acid in the salt form affects the carbonyl and amino group stretching frequencies [15].

Mass Spectrometry Fragmentation

Mass spectrometry analysis of 4-amino-L-phenylalanine hydrochloride provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 181 for the protonated free base form [30] [34]. The exact mass is reported as 180.089878 Da for the free base [30].

Fragmentation patterns in mass spectrometry typically involve loss of the carboxylic acid functionality and cleavage adjacent to the aromatic ring [34]. Studies on amino acid fragmentation indicate that alpha-amino acids undergo characteristic fragmentations involving loss of ammonia (17 Da) and formation of iminium ions [34]. The presence of the para-amino group may influence the fragmentation pathways through resonance stabilization of resulting fragment ions [34].

High-resolution mass spectrometry enables the distinction between isobaric fragments and provides accurate mass measurements for structural confirmation [34]. The hydrochloride salt form typically shows the molecular ion of the free base rather than the intact salt in electrospray ionization conditions [34].

Acid-Base Properties

pKa Values and Protonation States

The acid-base behavior of 4-amino-L-phenylalanine hydrochloride is characterized by multiple ionizable groups. The compound contains three potentially ionizable sites: the alpha-amino group, the carboxylic acid group, and the para-amino group on the aromatic ring [20] [24]. The pKa values for related phenylalanine derivatives indicate that the alpha-amino group typically has a pKa around 9.2-9.6 [19] [23].

The carboxylic acid group exhibits a pKa value in the range of 2.1-2.4, consistent with alpha-amino acids [20] [23]. The para-amino group on the aromatic ring is expected to have a pKa value lower than the alpha-amino group due to the electron-withdrawing nature of the aromatic system and the alpha-amino acid functionality [7] [20].

Studies on amino acid pKa determination indicate that environmental factors such as ionic strength and temperature can influence the observed pKa values [23]. The presence of multiple ionizable groups creates a complex pH-dependent equilibrium system with different protonation states predominating at different pH values [20] [24].

Zwitterionic Behavior

4-Amino-L-phenylalanine hydrochloride exhibits zwitterionic behavior characteristic of amino acids, where the molecule exists as an internal salt with both positive and negative charges [20] [25]. At physiological pH, the compound predominantly exists in a zwitterionic form with the carboxylate group deprotonated and at least one amino group protonated [20] [25].

The isoelectric point, where the net charge is zero, is determined by the average of the relevant pKa values [20] [24]. For compounds with multiple ionizable groups, the isoelectric point calculation becomes more complex, requiring consideration of all ionization equilibria [20] [24]. The zwitterionic form is stabilized in aqueous solution through hydrogen bonding with water molecules and electrostatic interactions [25].

The formation of the hydrochloride salt affects the zwitterionic equilibrium by providing a source of protons and chloride counterions [25]. This influences the overall charge distribution and the predominant ionic species present in solution [20] [25]. The zwitterionic nature contributes to the enhanced water solubility of the compound and its crystalline properties [25] [36].

PropertyValueReference
Molecular Formula (HCl salt)C₉H₁₂N₂O₂·HCl [2] [5]
Molecular Weight (HCl salt)216.66 g/mol [2] [5]
Molecular Weight (free base)180.207 g/mol [30]
CAS Number (HCl salt)62040-55-5 [2] [5]
CAS Number (free base)943-80-6 [30] [35]
Melting Point (hemihydrate)247-249°C [6]
Melting Point (monohydrate)240°C [12]
Specific Rotation [α]₂₀/D (HCl salt)+8.7±0.5° [2]
Density (calculated)1.289±0.06 g/cm³ [7]
SolubilityWater soluble [2] [5] [39]

Other CAS

62040-55-5

Dates

Modify: 2023-08-15

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